molecular formula C12H9NO5 B081608 [(1-Nitro-2-naphthyl)oxy]acetic acid CAS No. 10440-91-2

[(1-Nitro-2-naphthyl)oxy]acetic acid

Cat. No.: B081608
CAS No.: 10440-91-2
M. Wt: 247.2 g/mol
InChI Key: SFCJJDUXVOQJMA-UHFFFAOYSA-N
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Description

[(1-Nitro-2-naphthyl)oxy]acetic acid is an organic compound with the molecular formula C12H9NO5 It is a derivative of naphthalene, featuring a nitro group at the first position and an oxyacetic acid moiety at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Nitro-2-naphthyl)oxy]acetic acid typically involves the nitration of 2-naphthol followed by the esterification with chloroacetic acid. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst for the nitration step and a base such as sodium hydroxide for the esterification process.

  • Nitration of 2-Naphthol

    • Reagents: 2-Naphthol, concentrated sulfuric acid, nitric acid.
    • Conditions: The reaction is carried out at a controlled temperature to prevent over-nitration.
    • Product: 1-Nitro-2-naphthol.
  • Esterification with Chloroacetic Acid

    • Reagents: 1-Nitro-2-naphthol, chloroacetic acid, sodium hydroxide.
    • Conditions: The reaction is typically performed in an aqueous medium with stirring.
    • Product: this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1-Nitro-2-naphthyl)oxy]acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-(1-Amino-2-naphthyl)oxyacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-Nitro-2-naphthol and acetic acid.

Scientific Research Applications

[(1-Nitro-2-naphthyl)oxy]acetic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(1-Nitro-2-naphthyl)oxy]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxyacetic acid moiety may also play a role in the compound’s activity by facilitating its binding to target molecules.

Comparison with Similar Compounds

[(1-Nitro-2-naphthyl)oxy]acetic acid can be compared with other nitro-naphthalene derivatives:

    [(1-Nitro-2-naphthyl)oxy]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    [(1-Nitro-2-naphthyl)oxy]butyric acid: Contains a butyric acid moiety.

    1-Nitro-2-naphthol: Lacks the oxyacetic acid moiety.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(1-nitronaphthalen-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-11(15)7-18-10-6-5-8-3-1-2-4-9(8)12(10)13(16)17/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCJJDUXVOQJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908959
Record name [(1-Nitronaphthalen-2-yl)oxy]acetic acid
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Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10440-91-2
Record name 2-[(1-Nitro-2-naphthalenyl)oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10440-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((1-Nitro-2-naphthyl)oxy)acetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(1-Nitronaphthalen-2-yl)oxy]acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1-nitro-2-naphthyl)oxy]acetic acid
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